molecular formula C8H9NO B505616 4'-Aminoacetophenone CAS No. 99-92-3

4'-Aminoacetophenone

Cat. No.: B505616
CAS No.: 99-92-3
M. Wt: 135.16g/mol
InChI Key: GPRYKVSEZCQIHD-UHFFFAOYSA-N
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Description

4'-Aminoacetophenone, also known as 4’-Aminoacetophenone or p-Aminoacetophenone, is an organic compound with the molecular formula C8H9NO. It is a white to pale yellow crystalline solid with a characteristic odor. This compound is notable for its applications in various fields, including pharmaceuticals, organic synthesis, and analytical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4'-Aminoacetophenone can be synthesized through several methods. One common approach involves the reduction of p-nitroacetophenone using reducing agents such as iron powder and hydrochloric acid. Another method includes the acylation of aniline with acetic anhydride, followed by hydrolysis .

Industrial Production Methods: In industrial settings, this compound is often produced via the Williamson ether synthesis method and Smiles rearrangement reaction. This process involves the production of benzamide compounds, which are then hydrolyzed to yield this compound. This method is favored for its gentle reaction conditions and high yield .

Chemical Reactions Analysis

Types of Reactions: 4'-Aminoacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alkyl halides and conditions involving basic or acidic media.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Condensation: Reagents like aldehydes and ketones under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

4'-Aminoacetophenone has a wide range of applications in scientific research:

Comparison with Similar Compounds

    3-Aminoacetophenone: Similar in structure but with the amino group at the meta position.

    4-Nitroacetophenone: Contains a nitro group instead of an amino group at the para position.

    4-Hydroxyacetophenone: Features a hydroxyl group at the para position.

Comparison: 4'-Aminoacetophenone is unique due to its amino group at the para position, which imparts distinct reactivity and applications. For example, its ability to act as a tyrosinase inhibitor is not shared by its nitro or hydroxy analogs .

Properties

IUPAC Name

1-(4-aminophenyl)ethanone
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InChI

InChI=1S/C8H9NO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,9H2,1H3
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InChI Key

GPRYKVSEZCQIHD-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)C1=CC=C(C=C1)N
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Molecular Formula

C8H9NO
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DSSTOX Substance ID

DTXSID6052669
Record name 4-Aminoacetophenone
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Molecular Weight

135.16 g/mol
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Physical Description

Yellow solid with a pleasant odor; [HSDB] Tan crystalline solid; [MSDSonline]
Record name 4-Acetylaniline
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Boiling Point

294 °C; 195 °C at 15 mm Hg
Record name 4-ACETYLANILINE
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Solubility

Soluble in hydrochloric acid, Very soluble in ether and ethanol, In water, 3.35X10+3 mg/L at 37 °C
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Vapor Pressure

0.00989 [mmHg]
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Mechanism of Action

P-AMINOACETOPHENONE IS KNOWN TO BE A POWERFUL METHEMOGLOBIN-FORMER IN VIVO.
Record name 4-ACETYLANILINE
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Color/Form

Yellow monoclinic prisms from alcohol, Yellow needles

CAS No.

99-92-3
Record name p-Aminoacetophenone
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Record name Ethanone, 1-(4-aminophenyl)-
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Melting Point

106 °C
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Synthesis routes and methods

Procedure details

Into a 100-mL 3-necked round-bottom flask, was placed a solution of 1-(4-nitrophenyl)ethanone (6 g, 36.36 mmol, 1.00 equiv) in ethanol (100 mL), water (15 mL). This was followed by the addition of NH4Cl (3.85 g, 72.64 mmol, 2.00 equiv) in several batches. To this was added Fe (10.18 g, 181.79 mmol, 5.00 equiv) in several batches, while the temperature was maintained at reflux. The resulting mixture was heated to reflux for 2 h. The solids were filtered out and the resulting filtrate was concentrated under vacuum. The residue was diluted with 50 mL of water. The resulting solution was extracted with 3×50 mL of ethyl acetate and the organic layers combined and dried over anhydrous sodium sulfate and concentrated under vacuum to give 3.1 g (60%) of 1-(4-aminophenyl)ethanone as a yellow solid.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
3.85 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
Quantity
10.18 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-Aminoacetophenone?

A1: 4-Aminoacetophenone has a molecular formula of C8H9NO and a molecular weight of 135.16 g/mol. [, , , ]

Q2: What are the key spectroscopic features of 4-Aminoacetophenone?

A2: Spectroscopic characterization of 4-Aminoacetophenone includes:

  • IR: Characteristic peaks corresponding to N-H stretching, C=O stretching, and aromatic C-H stretching vibrations. [, , , ]
  • NMR: Distinct signals for aromatic protons, methyl protons of the acetyl group, and amine protons. [, , , ]
  • Mass Spectrometry: Exhibits a molecular ion peak (M+) consistent with its molecular weight. [, , , ]

Q3: How does the structure of 4-Aminoacetophenone influence its interactions in the solid state?

A3: The crystal structure of 4-Aminoacetophenone reveals its ability to form hydrogen bonds. Notably, the amino group acts as a hydrogen bond donor, while the carbonyl oxygen acts as a hydrogen bond acceptor. [] These interactions contribute to the overall packing arrangement and stability of the compound in its solid form. []

Q4: What are the common synthetic routes for 4-Aminoacetophenone?

A4: 4-Aminoacetophenone can be synthesized via several routes, including:

  • From 4-hydroxyacetophenone: This involves a Williamson etherification with 2-bromo-2-methylpropanamide, followed by a Smiles rearrangement, and finally, hydrolysis to yield 4-Aminoacetophenone. []
  • From benzamide compounds: This method utilizes a Williamson ether synthesis and a Smiles rearrangement reaction to produce benzamide compounds, which are then hydrolyzed to obtain 4-Aminoacetophenone. []

Q5: How is 4-Aminoacetophenone used in organic synthesis?

A5: 4-Aminoacetophenone serves as a versatile building block in organic synthesis:

  • Synthesis of heterocyclic compounds: It's a key precursor for synthesizing various heterocycles like triazoles, chalcones, pyrimidines, oxazoles, and pyrazolines. These heterocyclic compounds often possess significant biological activities, making 4-Aminoacetophenone valuable in medicinal chemistry. [, , , ]
  • Schiff base synthesis: Its amino group readily reacts with aldehydes to form Schiff bases, a class of compounds known for their diverse biological activities and applications as ligands in coordination chemistry. [, ]
  • Azo dye synthesis: The diazotization of 4-Aminoacetophenone followed by coupling reactions allows for the preparation of azo dyes. These dyes find applications in various fields, including textiles, printing, and as indicators in analytical chemistry. [, , ]

Q6: Can you elaborate on the use of 4-Aminoacetophenone in the synthesis of heterocyclic compounds?

A6: 4-Aminoacetophenone plays a crucial role in the synthesis of diverse heterocyclic compounds:

  • Triazoles: Reacting 4-Aminoacetophenone with appropriate reagents like hydrazines and then cyclizing the intermediates leads to the formation of substituted triazole derivatives. [, ]
  • Chalcones: The Claisen-Schmidt condensation of 4-Aminoacetophenone with aromatic aldehydes provides access to chalcones. These α,β-unsaturated ketones are important intermediates in the synthesis of various heterocyclic systems like pyrazolines, isoxazolines, and pyrimidines. [, , , ]

Q7: What are some notable applications of 4-Aminoacetophenone derived materials?

A7: 4-Aminoacetophenone is a precursor to materials with diverse applications:

  • Liquid crystal materials: Incorporating 4-Aminoacetophenone into specific molecular structures results in materials exhibiting liquid crystalline properties. This is particularly useful in developing advanced optical and electronic materials. []
  • Rod-coil block copolymers: 4-Aminoacetophenone can be used to functionalize polymers, enabling the synthesis of rod-coil block copolymers with desirable properties. These copolymers are being explored for their potential applications in various fields, including drug delivery and nanotechnology. [, ]

Q8: How does 4-Aminoacetophenone behave in catalytic reactions?

A8: While 4-Aminoacetophenone itself might not act as a catalyst, it plays a crucial role in understanding catalytic processes:

  • Model compound in hydrogenation studies: It serves as a model compound in studies investigating the selective hydrogenation of multifunctional molecules. Researchers utilize 4-Aminoacetophenone to gain insights into the factors influencing reaction pathways and selectivity in catalytic hydrogenation reactions. [, ]

Q9: How is computational chemistry applied to 4-Aminoacetophenone and its derivatives?

A9: Computational chemistry plays a vital role in understanding and predicting the properties of 4-Aminoacetophenone and its derivatives:

  • Molecular modeling and docking studies: These techniques provide insights into the binding interactions of 4-Aminoacetophenone derived molecules with biological targets like enzymes and receptors. This is particularly valuable in drug discovery, as it helps design molecules with improved potency and selectivity. [, , ]
  • DFT calculations: Density functional theory (DFT) calculations are employed to optimize the geometry of 4-Aminoacetophenone and its derivatives. These calculations provide valuable information about bond lengths, bond angles, and electronic properties. This information is helpful in understanding the reactivity and properties of these compounds. []
  • QSAR models: Quantitative structure-activity relationship (QSAR) models are developed to correlate the structural features of 4-Aminoacetophenone derivatives with their biological activities. These models are valuable tools in drug design, enabling the prediction of the activities of new compounds based on their structures. []

Q10: What are the known biological activities of 4-Aminoacetophenone and its derivatives?

A10: 4-Aminoacetophenone derivatives exhibit various biological activities:

  • Antimicrobial activity: Some derivatives display promising activity against bacteria and fungi, making them potential candidates for developing new antimicrobial agents. [, , , ]
  • Anticancer activity: Certain derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential for development as anticancer agents. [, ]
  • Antioxidant activity: Some 4-Aminoacetophenone derivatives possess antioxidant properties, scavenging free radicals and protecting against oxidative stress. These compounds hold promise as potential therapeutics for diseases associated with oxidative damage. []

Q11: What are the future directions in research related to 4-Aminoacetophenone?

A11:

  • Exploration of novel heterocyclic systems: Continued efforts are focused on designing and synthesizing novel heterocyclic systems incorporating the 4-Aminoacetophenone scaffold. This exploration aims to identify compounds with enhanced biological activities and pharmacological profiles. []
  • Development of targeted drug delivery systems: Researchers are exploring ways to encapsulate or conjugate 4-Aminoacetophenone derived drugs with nanocarriers or targeting ligands to improve their delivery to specific cells or tissues. This approach aims to enhance drug efficacy and minimize side effects. []
  • Investigation of mechanism of action: Further studies are needed to elucidate the precise mechanisms of action of 4-Aminoacetophenone derivatives, particularly their interactions with biological targets. Understanding these mechanisms will be crucial for designing more effective and targeted therapies. []

Q12: Are there any concerns regarding the environmental impact of 4-Aminoacetophenone and its derivatives?

A12: While the provided research focuses mainly on synthesis and biological applications, it is crucial to consider the environmental impact of any chemical compound. Further research is needed to assess the environmental fate, persistence, bioaccumulation potential, and ecotoxicological effects of 4-Aminoacetophenone and its derivatives. This will inform the development of sustainable practices for the synthesis, use, and disposal of these compounds. []

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